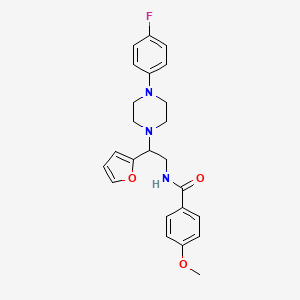
1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chlorophenyl group, a pyrrolidinyl moiety, and an oxime functional group, making it a versatile molecule for research and industrial use.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime typically involves the following steps:
Formation of 1-(4-chlorophenyl)ethanone: This can be achieved by Friedel-Crafts acylation of benzene with chloroacetyl chloride in the presence of an aluminum chloride catalyst.
Introduction of the Pyrrolidinyl Group: The resulting 1-(4-chlorophenyl)ethanone is then reacted with pyrrolidine under suitable conditions to form the corresponding ketone.
Formation of the Oxime: The ketone is then converted to its oxime derivative by reacting with hydroxylamine in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Nucleophiles like ammonia, amines, and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, ethers, and other substituted derivatives.
科学研究应用
1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other chemical products.
作用机制
The mechanism by which 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime exerts its effects involves its interaction with molecular targets and pathways. The oxime group can act as a ligand, binding to metal ions or enzymes, while the chlorophenyl group can interact with biological receptors. The pyrrolidinyl moiety can influence the compound's solubility and bioavailability.
相似化合物的比较
1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime is similar to other compounds containing chlorophenyl and pyrrolidinyl groups, such as:
4-Chloroacetophenone: This compound lacks the pyrrolidinyl and oxime groups, making it less reactive in certain chemical reactions.
Pyrrolidine derivatives: These compounds may have different substituents on the pyrrolidine ring, leading to variations in their chemical properties and biological activities.
属性
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-pyrrolidin-1-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-17-15-13(10-16-8-2-3-9-16)11-4-6-12(14)7-5-11/h4-7H,2-3,8-10H2,1H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPABJFHFZZQDBU-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCCC1)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
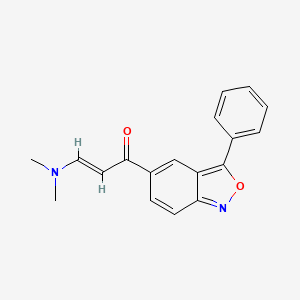
![tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2995553.png)
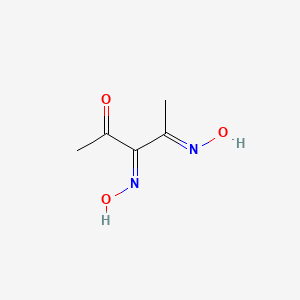
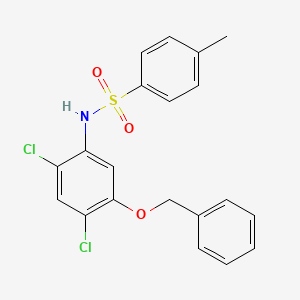
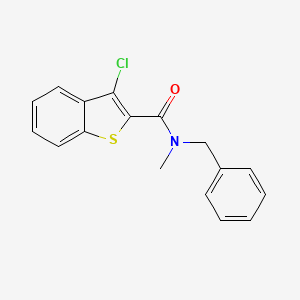
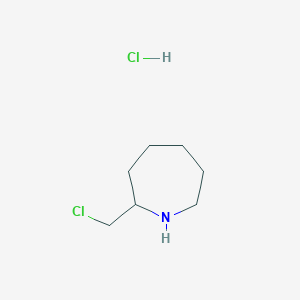
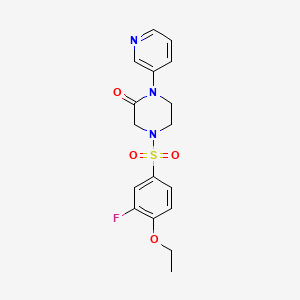


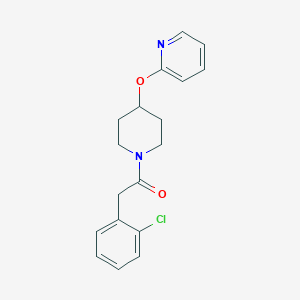
![N-Methyl-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2995567.png)
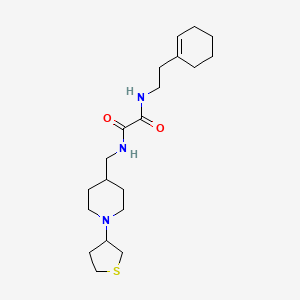
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2995570.png)
